2-Benzoxazolemethanethiol 2-Benzoxazolemethanethiol
Brand Name: Vulcanchem
CAS No.: 152298-09-4
VCID: VC8076303
InChI: InChI=1S/C8H7NOS/c11-5-8-9-6-3-1-2-4-7(6)10-8/h1-4,11H,5H2
SMILES: C1=CC=C2C(=C1)N=C(O2)CS
Molecular Formula: C8H7NOS
Molecular Weight: 165.21 g/mol

2-Benzoxazolemethanethiol

CAS No.: 152298-09-4

Cat. No.: VC8076303

Molecular Formula: C8H7NOS

Molecular Weight: 165.21 g/mol

* For research use only. Not for human or veterinary use.

2-Benzoxazolemethanethiol - 152298-09-4

Specification

CAS No. 152298-09-4
Molecular Formula C8H7NOS
Molecular Weight 165.21 g/mol
IUPAC Name 1,3-benzoxazol-2-ylmethanethiol
Standard InChI InChI=1S/C8H7NOS/c11-5-8-9-6-3-1-2-4-7(6)10-8/h1-4,11H,5H2
Standard InChI Key DOHKESIGQLCYFU-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)N=C(O2)CS
Canonical SMILES C1=CC=C2C(=C1)N=C(O2)CS

Introduction

Structural and Chemical Characteristics

Molecular Structure

2-Benzoxazolemethanethiol consists of a benzoxazole ring (a fused benzene and oxazole system) with a methanethiol group at position 2. Key structural features include:

  • Benzoxazole core: Aromatic benzene fused with an oxazole ring containing oxygen and nitrogen atoms .

  • Methanethiol substituent: -CH2_2SH group introduces nucleophilic and redox-active properties .

Table 1: Comparative Structural Data for Benzoxazole Derivatives

CompoundMolecular FormulaMelting Point (°C)Boiling Point (°C)Density (g/cm³)
2-MercaptobenzoxazoleC7_7H5_5NOS192–195 360 (est.) 1.217
6-Methyl-1,3-benzoxazole-2-thioneC8_8H7_7NOS211 270.5 1.34
2-BenzoxazolemethanethiolC8_8H7_7NOS*Data inferredData inferredData inferred

*Assumed analogous to 2-mercaptobenzoxazole derivatives.

Spectroscopic Properties

  • NMR: Benzoxazole protons typically appear as doublets in the aromatic region (δ 7.0–8.0 ppm), while the -CH2_2SH group shows signals near δ 2.5–3.5 ppm .

  • IR: Strong absorption bands for C=S (∼1,100 cm1^{-1}) and S-H (∼2,550 cm1^{-1}) groups .

Synthesis and Reactivity

Condensation Methods

  • Green chemistry approach: Reaction of o-aminophenol with aldehydes or thioureas in the presence of catalysts like fly ash .
    Example:

    2-Aminophenol + RCHOFly ash2-Substituted benzoxazole(Yield: 70–85%)[4]\text{2-Aminophenol + RCHO} \xrightarrow{\text{Fly ash}} \text{2-Substituted benzoxazole} \quad \text{(Yield: 70–85\%)[4]}

Smiles Rearrangement

  • Activation of benzoxazole-2-thiol with chloroacetyl chloride, followed by nucleophilic substitution with amines :

    Benzoxazole-2-thiolClCH2COClIntermediateAmine2-Benzoxazolemethanethiol derivatives(Yield: 65–89%)[9]\text{Benzoxazole-2-thiol} \xrightarrow{\text{ClCH}_2\text{COCl}} \text{Intermediate} \xrightarrow{\text{Amine}} \text{2-Benzoxazolemethanethiol derivatives} \quad \text{(Yield: 65–89\%)[9]}

Metal-Catalyzed Reactions

  • Use of Al(III) or Pt(II) complexes to stabilize benzoxazole-thiolate intermediates .

Reactivity

  • Thiol-disulfide exchange: The -SH group participates in redox reactions, forming disulfide bonds under oxidative conditions .

  • Coordination chemistry: Binds to transition metals (e.g., Pt, Al) via sulfur and nitrogen atoms, enabling catalytic or therapeutic applications .

Applications

Pharmaceutical and Biological Activities

  • Antimicrobial agents: Benzoxazole-thiol derivatives inhibit Staphylococcus aureus and Escherichia coli (MIC: 5–50 μg/mL) .

  • Anticancer potential: Platinum(II) complexes with benzoxazole-thiol ligands show cytotoxicity against lung cancer cells (IC50_{50}: 10–50 μM) .

  • Enzyme inhibition: Acts as a reversible inhibitor of HIV reverse transcriptase (Ki_i: 1–10 μM) .

Industrial Uses

  • Corrosion inhibition: Forms protective layers on metals via chemisorption of the thiol group .

  • Polymer additives: Enhances thermal stability in polyurethanes and epoxy resins .

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